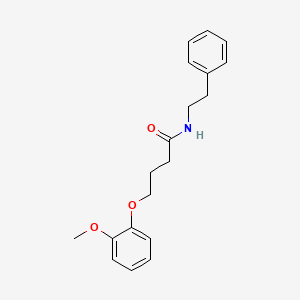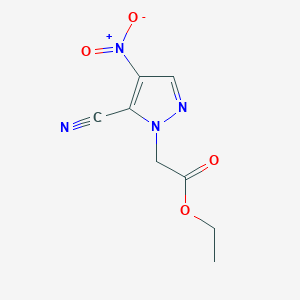![molecular formula C21H23N5O2S2 B4631691 2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-2-thienyl)acetamide](/img/structure/B4631691.png)
2-({5-[(4-tert-butylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-cyano-2-thienyl)acetamide
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex acetamide derivatives, including structures similar to our compound of interest, involves multi-step reactions that yield a diverse array of structures. These processes typically leverage reactions such as S-alkylation, condensation, and cyclization, among others, to construct the triazole core and subsequently modify it with various functional groups (Huicheng Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of acetamide derivatives, particularly those containing the triazole ring, has been elucidated through techniques such as X-ray diffraction, NMR, and IR spectroscopy. These methods confirm the presence of key structural motifs, including triazole rings and substituted phenyl groups, which play a crucial role in the compound's reactivity and properties (叶姣 et al., 2015).
Chemical Reactions and Properties
Compounds like our target molecule undergo various chemical reactions, including interactions with nucleophiles and electrophiles, due to the presence of reactive sites such as the triazole ring and substituted acetamide group. These reactions are critical for further derivatization and exploration of chemical space around the core structure (G. Liao et al., 2017).
Physical Properties Analysis
The physical properties of such compounds, including melting point, solubility, and crystalline structure, are determined by their molecular architecture. The presence of bulky groups like the tert-butylphenoxy moiety influences these properties significantly, affecting their solubility and phase behavior (Xue et al., 2008).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological systems, are influenced by the presence of functional groups and the overall molecular structure. Acetamide derivatives exhibit a range of activities, from antimicrobial to potential antiviral properties, depending on the substituents attached to the core triazole ring (M. Wujec et al., 2011).
Aplicaciones Científicas De Investigación
Anti-inflammatory and Antiarthritic Agents
Research on compounds with structures incorporating elements similar to the specified chemical has shown promising anti-inflammatory and antiarthritic properties. Derivatives containing antioxidant moieties and tert-butylphenol substituents have been prepared, showing potent inhibitory effects on cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), as well as interleukin (IL)-1 production in vitro. These compounds have demonstrated effectiveness in animal arthritic models without ulcerogenic activities, highlighting their potential as antiarthritic drug candidates. The study of structure-activity relationships (SAR) and pharmacological evaluations are noted, indicating a comprehensive approach to drug development in this area (Inagaki et al., 2000).
Antimicrobial Applications
Compounds derived from similar chemical frameworks have been synthesized and evaluated for their antimicrobial properties. For instance, the synthesis and characterization of novel imines and thiazolidinones derived from 2-(4-chloro-3-methylphenoxy)acetohydrazide have been explored, showcasing antibacterial and antifungal activities. These studies contribute to the understanding of how structural variations can influence the antimicrobial efficacy of these compounds, potentially leading to the development of new antimicrobial agents (Fuloria et al., 2009).
Propiedades
IUPAC Name |
2-[[5-[(4-tert-butylphenoxy)methyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(3-cyanothiophen-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2S2/c1-21(2,3)15-5-7-16(8-6-15)28-12-17-24-25-20(26(17)4)30-13-18(27)23-19-14(11-22)9-10-29-19/h5-10H,12-13H2,1-4H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCCOIHMFQMSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(N2C)SCC(=O)NC3=C(C=CS3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4631613.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-N'-[2-(4-propyl-1-piperazinyl)ethyl]urea](/img/structure/B4631616.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-ethyl-4-piperidinecarboxamide](/img/structure/B4631618.png)
![N-[5-(3-butoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide](/img/structure/B4631620.png)

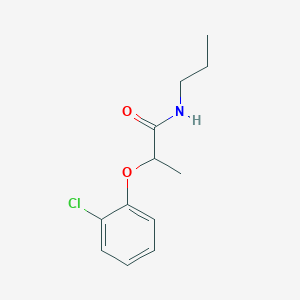
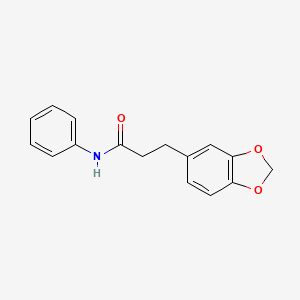

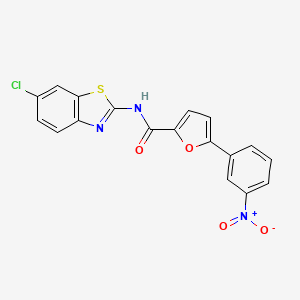
![N-[2-(4-methoxyphenyl)ethyl]-4-(1-piperidinylmethyl)benzamide](/img/structure/B4631668.png)
![2-(2,4-dichlorophenoxy)-N-[1-(tetrahydro-2-furanyl)ethyl]butanamide](/img/structure/B4631673.png)
![3-{[(3-{[(2,5-dimethoxyphenyl)amino]carbonyl}-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)amino]carbonyl}-7-(1-methylethylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4631687.png)
